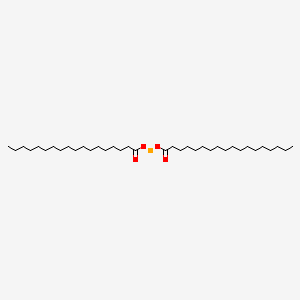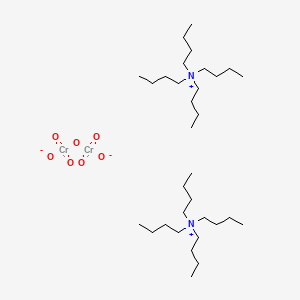
Decyl-beta-D-maltopyranoside
Overview
Description
n-Decyl-β-D-maltoside: is a nonionic surfactant commonly used in biochemical and cell biology research. It is particularly effective in solubilizing and stabilizing membrane proteins, making it an essential tool for studying the structure and function of these proteins . The compound has a critical micelle concentration (CMC) value of 1.8 mM, which allows it to form micelles that mimic the natural membrane environment .
Scientific Research Applications
Chemistry: n-Decyl-β-D-maltoside is used as a detergent in the purification and stabilization of enzymes and other proteins. It helps maintain the native conformation and activity of these proteins during experimental procedures .
Biology: In cell biology, n-Decyl-β-D-maltoside is employed to solubilize membrane proteins, facilitating their study through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .
Medicine: The compound is used in the formulation of drug delivery systems, where it helps enhance the solubility and bioavailability of hydrophobic drugs .
Industry: n-Decyl-β-D-maltoside finds applications in the cosmetics and personal care industry as a mild surfactant in shampoos, conditioners, and other products .
Biochemical Analysis
Biochemical Properties
Decyl-beta-D-maltopyranoside plays a crucial role in biochemical reactions, primarily by solubilizing membrane proteins and maintaining their native conformation. It interacts with various enzymes, proteins, and other biomolecules, facilitating their extraction from biological membranes. For instance, this compound has been used to solubilize cytochrome oxidase from mitochondria, enabling its study in a soluble form . The nature of these interactions is typically non-covalent, involving hydrophobic and hydrogen bonding interactions that stabilize the protein-detergent complex.
Cellular Effects
This compound influences various cellular processes by altering membrane integrity and protein function. It can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of membrane-bound proteins. For example, in Caco-2 cell cultures, this compound has been shown to enhance protein permeability, indicating its potential impact on cellular transport mechanisms . These effects are crucial for understanding how cells respond to changes in their membrane environment.
Molecular Mechanism
At the molecular level, this compound exerts its effects by forming micelles that encapsulate hydrophobic regions of membrane proteins, thereby solubilizing them. This detergent has a critical micelle concentration (CMC) of approximately 1.8 mM, which is essential for its function . The binding interactions with biomolecules are primarily driven by the hydrophobic decyl tail, which interacts with the lipid bilayer, while the maltose head group interacts with the aqueous environment. This dual interaction helps maintain the native structure and function of the solubilized proteins.
Temporal Effects in Laboratory Settings
The stability and effectiveness of this compound can change over time in laboratory settings. It is generally stable when stored at -20°C, but its activity can degrade if subjected to repeated freeze-thaw cycles . Long-term studies have shown that this compound can maintain protein solubility and activity for extended periods, making it suitable for prolonged experiments. Its effects on cellular function may diminish over time due to potential degradation or changes in micelle formation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, it effectively solubilizes membrane proteins without causing significant toxicity. At higher doses, it can disrupt cellular membranes, leading to adverse effects such as cell lysis and tissue damage . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to membrane protein solubilization and stabilization. It interacts with enzymes and cofactors that facilitate the extraction and purification of membrane proteins. For example, it has been used in studies involving micellar electrokinetic chromatography to separate drug enantiomers . These interactions highlight its role in modulating metabolic flux and metabolite levels in biochemical assays.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its amphiphilic nature. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by its ability to form micelles, which can encapsulate hydrophobic molecules and transport them to specific cellular compartments .
Subcellular Localization
This compound is primarily localized in cellular membranes due to its hydrophobic tail. It can target specific compartments or organelles by interacting with membrane-bound proteins and lipids. Post-translational modifications and targeting signals may further direct its localization within the cell, affecting its activity and function . Understanding its subcellular distribution is essential for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Decyl-β-D-maltoside is synthesized through the glycosylation of decanol with maltose. The reaction typically involves the use of a catalyst such as an acid or enzyme to facilitate the formation of the glycosidic bond between the decanol and maltose molecules .
Industrial Production Methods: In industrial settings, the production of n-Decyl-β-D-maltoside involves large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: n-Decyl-β-D-maltoside primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, breaking the glycosidic bond and yielding decanol and maltose .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Hydrolysis: Decanol and maltose.
Oxidation: Oxidized derivatives of decanol and maltose.
Mechanism of Action
n-Decyl-β-D-maltoside exerts its effects by forming micelles in aqueous solutions. These micelles encapsulate hydrophobic molecules, allowing them to be solubilized in water. The compound interacts with membrane proteins by mimicking the natural lipid bilayer environment, thereby stabilizing the proteins’ native structures .
Comparison with Similar Compounds
n-Dodecyl-β-D-maltoside: Similar in structure but with a longer hydrophobic tail, leading to a lower CMC and larger micelles.
n-Octyl-β-D-glucoside: Shorter hydrophobic tail, higher CMC, and smaller micelles.
Uniqueness: n-Decyl-β-D-maltoside strikes a balance between the hydrophobic tail length and CMC, making it versatile for various applications. Its ability to form micelles that closely mimic the natural membrane environment sets it apart from other surfactants .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O11/c1-2-3-4-5-6-7-8-9-10-30-21-19(29)17(27)20(14(12-24)32-21)33-22-18(28)16(26)15(25)13(11-23)31-22/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQQAWHSKSSAGF-WXFJLFHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415345 | |
| Record name | Decyl beta-D-maltopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82494-09-5 | |
| Record name | Decyl β-D-maltopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82494-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decyl beta-D-maltopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Glucopyranoside, decyl 4-O-α-D-glucopyranosyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1588039.png)









